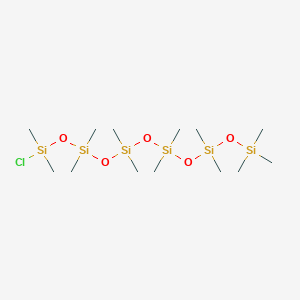
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane is a chlorinated organosilicon compound. It is part of the siloxane family, which consists of silicon-oxygen bonds with organic side groups. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane typically involves the chlorination of hexamethylcyclotrisiloxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different siloxane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds provide stability and flexibility, allowing the compound to form strong interactions with other molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane can be compared with other siloxane compounds, such as:
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 1,1,1,3,3,3-Hexachloropropane
- 1-Chloro-3,3-dimethylcyclohexane
These compounds share similar structural features but differ in the number of silicon atoms and the presence of other functional groups. The unique combination of chlorine and methyl groups in this compound gives it distinct properties and applications.
Propriétés
IUPAC Name |
chloro-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H39ClO5Si6/c1-20(2,3)15-22(6,7)17-24(10,11)19-25(12,13)18-23(8,9)16-21(4,5)14/h1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPBWOFMSLYJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H39ClO5Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552255 |
Source


|
| Record name | 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116011-70-2 |
Source


|
| Record name | 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
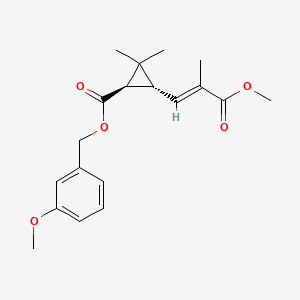
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
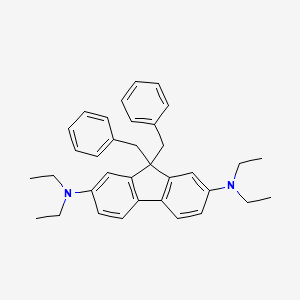

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
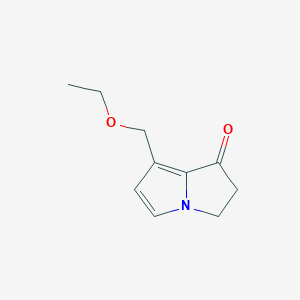
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

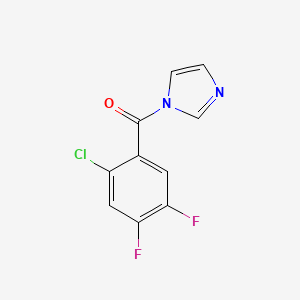
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
